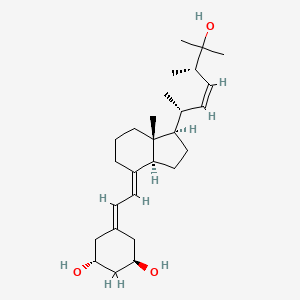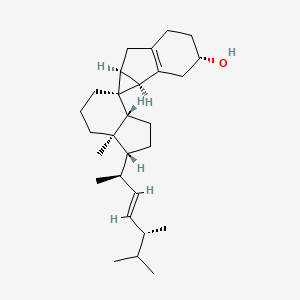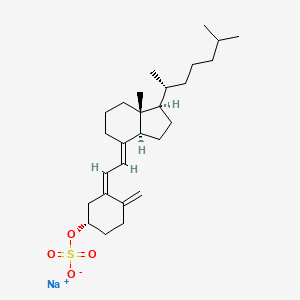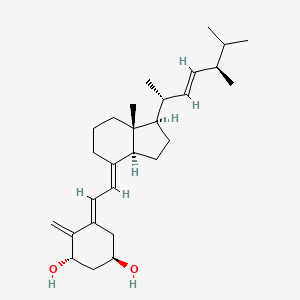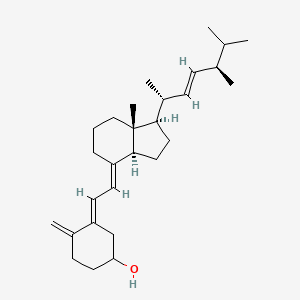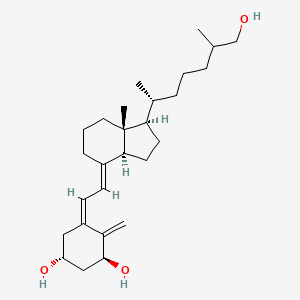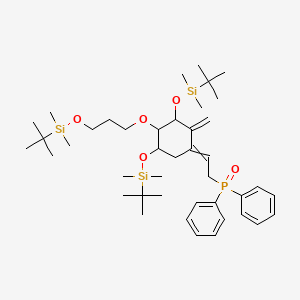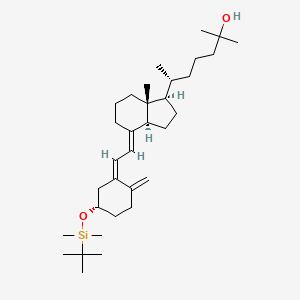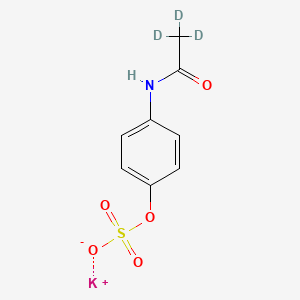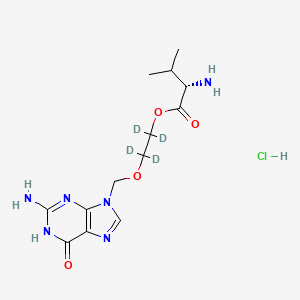
ロラタジン-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loratadine-d4 is a deuterated form of Loratadine, a second-generation antihistamine commonly used to manage symptoms of allergic rhinitis and urticaria. The deuterium atoms in Loratadine-d4 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of Loratadine by using mass spectrometry techniques .
科学的研究の応用
Loratadine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Loratadine.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of Loratadine.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Loratadine.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Loratadine and its metabolites
作用機序
Target of Action
Loratadine-d4 primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions. When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and inflammation .
Mode of Action
Loratadine-d4 acts as a selective inverse agonist for peripheral histamine H1-receptors . It intervenes by blocking the binding of histamine to these receptors, effectively halting the allergic reaction . This interaction with its targets results in the alleviation of allergy symptoms .
Biochemical Pathways
Loratadine-d4 affects the histamine-mediated allergic response pathway . By blocking the H1 histamine receptors, it prevents the activation of this pathway, thereby reducing the release of pro-inflammatory cytokines and chemokines . This leads to a decrease in the downstream effects of the allergic response, such as inflammation and the associated symptoms .
Pharmacokinetics
Loratadine-d4 exhibits almost 100% bioavailability when administered orally . It is extensively metabolized in the liver via CYP2D6- and 3A4-mediated pathways . The elimination half-life of loratadine-d4 is approximately 8 hours, while its active metabolite, desloratadine, has a half-life of 27 hours . About 40% of the drug is excreted as conjugated metabolites into urine, with a similar amount excreted into the feces .
生化学分析
Biochemical Properties
Loratadine-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The kinetic analysis of Loratadine-d4 metabolism involves measuring the disappearance rate of the parent compound (Loratadine-d4) and the production rate of its major metabolite .
Cellular Effects
The effects of Loratadine-d4 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Loratadine-d4 exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Loratadine-d4 in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Loratadine-d4 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Loratadine-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Loratadine-d4 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Loratadine-d4 and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Loratadine-d4 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Loratadine molecule. One common method involves the use of deuterated reagents in the synthesis of Loratadine. For example, deuterated solvents and deuterated reducing agents can be used to replace hydrogen atoms with deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of Loratadine-d4 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities .
化学反応の分析
Types of Reactions
Loratadine-d4 undergoes various chemical reactions, including:
Oxidation: Loratadine-d4 can be oxidized to form its active metabolite, desloratadine-d4.
Reduction: Reduction reactions can be used to introduce deuterium atoms into the molecule.
Substitution: Deuterium atoms can be introduced through substitution reactions using deuterated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Deuterated reducing agents such as deuterated lithium aluminum hydride are used.
Substitution: Deuterated solvents and reagents such as deuterated chloroform and deuterated acetic acid are employed.
Major Products Formed
The major products formed from these reactions include desloratadine-d4 and other deuterated metabolites, which are useful for studying the pharmacokinetics and metabolic pathways of Loratadine .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine used to treat allergic reactions.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Chlorpheniramine: Another first-generation antihistamine used for allergy relief .
Uniqueness of Loratadine-d4
Loratadine-d4 is unique due to the presence of deuterium atoms, which provide a distinct advantage in pharmacokinetic and metabolic studies. The deuterium atoms allow for more accurate mass spectrometric analysis, making it a valuable tool in drug research and development .
特性
CAS番号 |
381727-27-1 |
|---|---|
分子式 |
C22H19D4ClN2O2 |
分子量 |
386.91 |
純度 |
98% by HPLC; 98% atom D |
関連するCAS |
79794-75-5 (unlabelled) |
同義語 |
4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |
タグ |
Loratadine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


